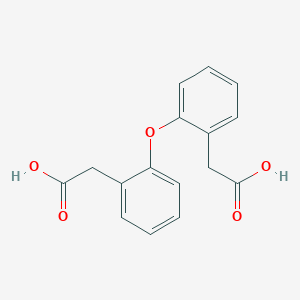

2,2'-(Oxybis(2,1-phenylene))diacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(carboxymethyl)phenoxy]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(18)9-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRZVYFNUJPUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=CC=C2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 2,2 Oxybis 2,1 Phenylene Diacetic Acid

Established Synthetic Pathways for 2,2'-(Oxybis(2,1-phenylene))diacetic Acid

The construction of this compound is not a trivial single-step process. It requires a carefully planned sequence of reactions to first build the central diaryl ether scaffold and then append the acetic acid functionalities.

The synthesis of the target molecule can be logically divided into two primary stages: the formation of the diaryl ether core and the subsequent alkylation to introduce the diacetic acid moieties.

Stage 1: Diaryl Ether Core Synthesis via Ullmann Condensation

A foundational method for forming the C-O-C linkage of a diaryl ether is the Ullmann condensation. synarchive.comwikipedia.org This copper-catalyzed reaction couples an aryl halide with a phenol (B47542). wikipedia.orgscielo.org.mx For the synthesis of a precursor like 2,2'-dihydroxydiphenyl ether, a potential pathway involves the reaction between 2-bromophenol (B46759) and guaiacol (B22219) (2-methoxyphenol), followed by demethylation of the resulting methoxy (B1213986) ether. The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orggoogle.com

Stage 2: O-Alkylation via Williamson Ether Synthesis

Once the diaryl ether core with hydroxyl groups (e.g., 2,2'-dihydroxydiphenyl ether) is obtained, the acetic acid side chains are introduced via the Williamson ether synthesis. wikipedia.orgchemistrytalk.org This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form a diphenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide bearing an ester group, such as ethyl bromoacetate. masterorganicchemistry.comorganic-synthesis.com The reaction is typically carried out in a polar aprotic solvent. The final step is the hydrolysis of the resulting diester under acidic or basic conditions to yield the target diacetic acid.

A plausible two-stage synthetic route is outlined below:

Plausible Synthetic Pathway| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Ullmann Condensation | 2-Bromophenol, 2-Methoxyphenol | Cu catalyst, Base (e.g., K₂CO₃), High Temperature | 2-Methoxy-2'-hydroxydiphenyl ether |

| 2 | Demethylation | 2-Methoxy-2'-hydroxydiphenyl ether | e.g., HBr or BBr₃ | 2,2'-Dihydroxydiphenyl ether |

| 3 | Williamson Ether Synthesis | 2,2'-Dihydroxydiphenyl ether, Ethyl bromoacetate | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetonitrile (B52724), DMF) | Diethyl 2,2'-(oxybis(2,1-phenylene))diacetate |

Optimizing Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions for both the Ullmann and Williamson steps is critical for maximizing yield and ensuring high purity of the final product.

For the Ullmann condensation , modern advancements have led to milder and more efficient protocols. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. numberanalytics.com While traditional methods used stoichiometric amounts of copper powder, contemporary methods employ catalytic amounts of copper(I) salts, such as CuI or CuBr. mdpi.com The addition of a chelating ligand, like various diamines or amino acids, can accelerate the reaction, allowing for lower temperatures and improving yields. nih.govwikipedia.org The base also plays a crucial role, with cesium carbonate (Cs₂CO₃) often proving more effective than potassium carbonate (K₂CO₃) for unactivated aryl halides. google.com

For the Williamson ether synthesis , key variables include the base, solvent, and the nature of the alkylating agent. jk-sci.com Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, but milder bases like K₂CO₃ are often sufficient and easier to handle on a larger scale. organic-synthesis.com The choice of solvent is critical; polar aprotic solvents such as acetonitrile or DMF are preferred as they effectively solvate the cation of the base without interfering with the SN2 reaction. chemistrytalk.org Using a reagent with a better leaving group than bromide, such as ethyl iodoacetate or ethyl tosylate, can increase the rate of the alkylation step. masterorganicchemistry.com

Table of Optimization Parameters

| Reaction Stage | Parameter | Options & Considerations |

|---|---|---|

| Ullmann Condensation | Copper Source | Cu powder, CuI, CuBr, Cu₂O. Catalytic amounts are preferred in modern methods. |

| Ligand | 1,10-Phenanthroline (B135089), N,N'-dimethylethylenediamine, amino acids. Accelerates reaction and allows for milder conditions. wikipedia.org | |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. Cs₂CO₃ is often superior for less reactive substrates. google.com | |

| Solvent | DMF, NMP, Pyridine, Dioxane. High-boiling polar solvents are typical. numberanalytics.com | |

| Temperature | Traditionally >200°C; ligand-assisted protocols can run at 80-140°C. | |

| Williamson Synthesis | Base | NaH, KH, K₂CO₃, Cs₂CO₃. Choice depends on the acidity of the phenol and scale. |

| Alkylating Agent | Ethyl bromoacetate, Ethyl iodoacetate, Ethyl tosylate. Reactivity: I > Br > OTs > Cl. | |

| Solvent | Acetonitrile, DMF, DMSO, THF. Polar aprotic solvents favor the SN2 mechanism. jk-sci.com |

Green Chemistry Principles in the Synthesis of Aryl Ether Diacids

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. For the Williamson ether synthesis stage, several greener alternatives have been explored. These include the use of less hazardous solvents or even aqueous media in conjunction with a phase-transfer catalyst. researchgate.net Such catalysts facilitate the transport of the phenoxide nucleophile from the aqueous phase to the organic phase containing the alkyl halide, enabling the reaction to proceed in a more environmentally benign solvent system. numberanalytics.com

Precursor Design and Scalability Considerations for this compound

The design of the synthesis on a larger scale requires careful consideration of the cost, availability, and safety of the precursors. For the Ullmann condensation, precursors like 2-chloronitrobenzene or 2-aminophenol (B121084) derivatives can be used to construct the diaryl ether backbone, which can then be converted to the dihydroxy intermediate. The choice between an aryl bromide and an aryl chloride precursor involves a trade-off between reactivity (I > Br > Cl) and cost (Cl < Br < I). mdpi.com

Scalability of the Ullmann reaction has historically been a challenge due to the high temperatures and stoichiometric copper requirements. google.comwikipedia.org However, modern ligand-accelerated catalytic systems have made the process more amenable to scale-up by allowing for milder conditions and lower catalyst loadings. acs.org For the Williamson ether synthesis step, scalability is generally more straightforward. However, the use of strong, pyrophoric bases like NaH requires specialized handling procedures on an industrial scale. The large volumes of salt waste generated from both steps also present a disposal challenge that must be managed.

Functionalization Strategies for Structural Modification of the Ligand

Modifying the structure of this compound by introducing additional functional groups onto the phenyl rings allows for the tailoring of its properties.

There are two primary strategies for introducing peripheral functional groups: (1) functionalizing the pre-formed diacid molecule or (2) incorporating the desired functionality into the precursors before the core synthesis.

The first approach involves direct electrophilic aromatic substitution (SEAr) on the final product. wikipedia.org The ether oxygen is an activating, ortho-, para-directing group, while the CH₂COOH groups are deactivating. uci.edu The interplay of these directing effects would likely lead to substitution at the positions ortho and para to the ether linkage, but away from the deactivating influence of the side chains. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. total-synthesis.com

The second, and often more controlled, strategy is to begin the synthesis with already substituted precursors. st-andrews.ac.ukresearchgate.net For instance, using a 4-substituted-2-bromophenol in the initial Ullmann condensation would result in a final product with that substituent precisely placed on the phenyl rings. This "bottom-up" approach avoids potential issues with regioselectivity and compatibility of functional groups with the reaction conditions of later steps, offering a more robust and predictable path to a diverse range of derivatives.

Modifications to the Ether Linkage and Phenylene Moieties

While direct synthetic routes to this compound are not extensively documented in dedicated literature, its synthesis can be conceptualized through established organic reactions, primarily the Ullmann condensation. This classical method for forming diaryl ethers involves the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.orgbeilstein-journals.orgnih.gov

A plausible synthetic pathway for the target molecule involves a modified Ullmann condensation. One potential route is the self-condensation of a 2-halophenylacetic acid derivative in the presence of a copper catalyst and a suitable base. Alternatively, a more controlled synthesis would involve the cross-coupling of a 2-halophenylacetic acid with a 2-hydroxyphenylacetic acid derivative. The reaction conditions, such as the choice of catalyst, base, solvent, and temperature, would be critical in optimizing the yield and purity of the final product.

Table 1: Plausible Synthetic Routes based on Ullmann Condensation

| Route | Reactant 1 | Reactant 2 | Catalyst | Base | Key Transformation |

| A | 2-halophenylacetic acid ester | 2-halophenylacetic acid ester | Copper(I) salt (e.g., CuI) | Strong base (e.g., K₂CO₃) | Symmetrical diaryl ether synthesis |

| B | 2-halophenylacetic acid ester | 2-hydroxyphenylacetic acid ester | Copper(I) salt (e.g., CuI) | Strong base (e.g., K₂CO₃) | Asymmetrical diaryl ether synthesis |

Following the formation of the diaryl ether diester, a straightforward hydrolysis step, typically under basic or acidic conditions, would yield the desired this compound.

Further modifications to the core structure can be envisaged to fine-tune the ligand's properties. Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenylene rings could introduce functional groups that alter the electronic properties or provide additional coordination sites. However, controlling the regioselectivity of such reactions would be a significant synthetic challenge.

Modification of the ether linkage itself is less common but could potentially be achieved through cleavage and re-formation with a different linker, although this would likely involve a more complex, multi-step synthetic sequence.

Ligand Derivatization for Specific Coordination Architectures

The true utility of this compound lies in its application as a ligand in coordination chemistry. The two carboxylic acid groups can be deprotonated to form carboxylates, which are excellent coordinating moieties for a wide range of metal ions. The flexibility of the ether linkage allows the ligand to adopt various conformations, enabling the formation of diverse coordination architectures, from discrete metal complexes to extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). nih.govencyclopedia.pubmdpi.com

The design of specific coordination architectures can be achieved by strategically derivatizing the ligand. For instance, conversion of the carboxylic acids to other functional groups, such as amides or esters, can alter the coordination mode and the resulting network topology. The introduction of sterically bulky groups on the phenylene rings can be used to control the dimensionality of the resulting framework by hindering coordination in certain directions.

The synthesis of metal-organic frameworks using dicarboxylic acid linkers is a well-established field. nih.govencyclopedia.pubmdpi.com By analogy, this compound is an excellent candidate for the construction of novel MOFs with potentially interesting properties, such as porosity for gas storage and separation, or catalytic activity. The choice of the metal ion or cluster and the reaction conditions (e.g., solvent, temperature, and pH) will play a crucial role in determining the final structure and properties of the MOF.

Table 2: Potential Coordination Architectures with this compound

| Metal Ion | Potential Architecture | Potential Application |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Co²⁺) | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent Coordination Polymers | Lighting and display technologies |

| Alkaline Earth Metals (e.g., Ca²⁺, Sr²⁺) | Coordination Polymers | Biomaterials |

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 2,2 Oxybis 2,1 Phenylene Diacetic Acid

Ligand Coordination Modes and Topologies of 2,2'-(Oxybis(2,1-phenylene))diacetic Acid

Carboxylate Binding Preferences and Versatility

The carboxylate group (–COOH) is a highly versatile functional group in the construction of coordination polymers and MOFs. Upon deprotonation to carboxylate (–COO⁻), it can engage with metal centers in various binding modes. These include monodentate, bidentate chelating, and bidentate bridging fashions. wikipedia.org The specific mode adopted depends on several factors, including the nature of the metal ion, the reaction solvent, temperature, and the pH of the medium. researchgate.net

For flexible dicarboxylic acids, the carboxylate groups can act as connectors, linking metal ions into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.net Common binding modes observed for carboxylates are summarized in the table below.

| Binding Mode | Description |

| Monodentate | One oxygen atom of the carboxylate coordinates to a single metal center. |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate group coordinate to a single metal center, forming a chelate ring. |

| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two different metal centers on the same side of the carboxylate plane. |

| Bidentate Bridging (Syn-Anti) | The oxygen atoms bridge two metal centers on opposite sides of the carboxylate plane. |

| Bidentate Bridging (Anti-Anti) | Both oxygen atoms bridge two different metal centers, with the metal ions positioned on opposite sides relative to the carboxylate group. |

This table describes general coordination modes for carboxylate ligands.

Conformational Flexibility of the Ether Linkage in Coordination Environments

The ether linkage (–O–) in dicarboxylate ligands introduces significant conformational flexibility. researchgate.net This flexibility allows the ligand to bend and rotate, adopting various conformations to accommodate the coordination preferences of different metal ions. acs.orgmdpi.com This adaptability can lead to the formation of diverse and complex network topologies, but it can also make the prediction and control of the final structure challenging. rsc.org The steric hindrance imposed by the ortho-position of the acetic acid groups in this compound would likely lead to more contorted and twisted structures compared to its more linear isomers. nih.gov

Synthesis of Coordination Complexes and Polymers Utilizing this compound

The synthesis of coordination polymers and MOFs typically involves combining a metal salt and the organic ligand in a suitable solvent system under specific reaction conditions.

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal syntheses are the most common methods for preparing crystalline coordination polymers. These techniques involve heating the reactants in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. researchgate.net This process increases the solubility of the reactants and promotes the crystallization of the product.

Hydrothermal Synthesis: Uses water as the solvent.

Solvothermal Synthesis: Employs organic solvents or mixtures of solvents, such as dimethylformamide (DMF), diethylformamide (DEF), or ethanol.

The choice of solvent, temperature, reaction time, and reactant ratios can significantly influence the resulting structure and dimensionality of the coordination polymer. acs.org

Room Temperature and Mechanochemical Synthesis Protocols

While widely used for other MOFs, there is no specific literature detailing the use of room temperature or mechanochemical methods for this compound.

Room Temperature Synthesis: This approach, often involving slow evaporation or diffusion methods, is energy-efficient but may require longer reaction times to yield crystalline products.

Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the solid reactants together. It is considered a green chemistry approach but may yield microcrystalline powders rather than large single crystals.

Single Crystal Growth of Coordination Structures

Growing single crystals of sufficient size and quality is essential for determining the precise three-dimensional structure of a coordination polymer via X-ray diffraction. Several factors are crucial for successful single crystal growth: nih.gov

Slow Reaction Rate: Controlling the rate of nucleation is key. This can be achieved by slow cooling of a saturated solution, slow evaporation of the solvent, or by using layering techniques where reactants slowly diffuse into one another.

Solvent System: The choice of solvent or solvent mixture affects the solubility of the components and the stability of the final crystalline product.

Modulators: Adding small amounts of other acids or bases (modulators) can compete with the ligand for coordination sites, slowing down the reaction and promoting the growth of higher-quality crystals.

Due to the lack of experimental data for this compound, specific conditions for its use in these synthetic methods have not been established. Further research is needed to explore the potential of this ligand in the design and synthesis of new coordination materials.

Based on a comprehensive review of available scientific literature, there is currently insufficient data to construct a detailed article on the coordination chemistry and Metal-Organic Frameworks (MOFs) derived specifically from this compound. Research and crystallographic data for MOFs synthesized using this particular ligand are not present in the search results.

The field of MOF design extensively utilizes dicarboxylic acids with varying flexibility and geometry to create diverse framework structures. For instance, related ligands such as 1,2-phenylenediacetic acid have been successfully employed to synthesize lanthanide coordination polymers, resulting in two-dimensional networks. mdpi.comresearchgate.net In these structures, the flexibility of the ligand, coordination preferences of the lanthanide ions, and the use of solvent molecules like N,N'-dimethylformamide (DMF) play crucial roles in determining the final architecture. mdpi.com

General principles in MOF synthesis demonstrate that the choice of metal center (e.g., transition metals vs. lanthanides), the introduction of auxiliary ligands (such as 1,10-phenanthroline (B135089) or 2,2′-bipyridine), and reaction conditions (like pH and solvent systems) are critical factors that control the dimensionality, topology, and properties of the resulting frameworks. nih.govnih.gov These factors can lead to the formation of structures ranging from one-dimensional chains to complex three-dimensional porous or interpenetrated networks. nih.govnih.govfrontiersin.org However, without specific studies on this compound, it is not possible to provide a scientifically accurate account of its behavior in MOF construction, including details on framework topologies, porosity, or structural diversity.

Further research and publication in this specific area are required before a detailed analysis as requested can be provided.

Structural Diversity and Crystallographic Analysis of MOFs Incorporating this compound

Chirality in MOF Design and Synthesis

The introduction of chirality into Metal-Organic Frameworks (MOFs) is a significant area of research, as it opens up possibilities for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. While the most direct method to achieve chiral MOFs (CMOFs) is through the use of enantiopure chiral ligands, there is growing interest in the generation of chirality from achiral building blocks. This can be achieved through several mechanisms, most notably spontaneous resolution, where achiral components crystallize in a chiral space group.

The ligand this compound is itself achiral. However, its structural flexibility and specific substitution pattern present intriguing possibilities for the synthesis of chiral MOFs. The chirality in such frameworks would not originate from an inherent chiral center in the ligand but could be induced during the self-assembly process with metal ions.

One of the primary ways achiral ligands can lead to chiral MOFs is through the formation of helical structures. rsc.org The coordination of the carboxylate groups of this compound with metal centers can lead to the formation of one-dimensional helical chains, which can then pack in a way that results in a homochiral crystal. rsc.org In such cases, the bulk sample is a conglomerate of enantiomorphic crystals.

The ortho-positioning of the diacetic acid groups is also significant. This substitution pattern can lead to steric hindrance that influences the dihedral angle between the two phenyl rings upon coordination. While not a true biphenyl (B1667301) system where atropisomerism is common, restricted rotation around the ether linkage upon framework formation could lead to a stable, chiral, twisted conformation of the ligand. Atropisomerism arises when rotation around a single bond is sufficiently hindered, leading to separable isomers. pharmaguideline.com While the barrier to rotation in a simple diphenyl ether is low, incorporation into a rigid MOF structure could create a scenario analogous to atropisomerism.

The generation of chirality from achiral precursors like this compound can be influenced by various synthetic conditions. The choice of metal ion, solvent, temperature, and the presence of templates or modulators can all play a role in directing the crystallization towards a chiral space group. For instance, the coordination geometry of the metal ion can dictate the way the ligands arrange themselves, potentially favoring a helical or twisted assembly.

The following table summarizes the potential pathways for inducing chirality in MOFs using an achiral, flexible ligand such as this compound.

| Mechanism of Chirality Induction | Description | Relevance to this compound |

| Spontaneous Resolution | Crystallization of an achiral compound in a chiral, non-centrosymmetric space group, resulting in a conglomerate of homochiral crystals. rsc.org | The coordination of the ligand with metal ions could lead to the formation of helical metal-ligand chains, which then pack in a chiral manner. |

| Conformational Chirality | An achiral molecule adopts a stable, chiral conformation upon incorporation into a rigid supramolecular structure. | The flexible diphenyl ether backbone can be locked into a twisted, non-planar conformation upon coordination within the MOF, thus contributing to the overall chirality. |

| Induced Atropisomerism-like Chirality | Restricted rotation around the C-O-C bonds of the diphenyl ether, enforced by the rigid MOF structure, could lead to a stable, chiral conformation. | The ortho-substituted acetic acid groups can create steric constraints upon coordination, hindering free rotation and stabilizing a chiral, twisted ligand geometry. |

Detailed research findings on the use of this compound to synthesize chiral MOFs are not yet prevalent in the literature. However, based on the principles of crystal engineering and the successful synthesis of chiral MOFs from other flexible, achiral ligands, it is a promising candidate for future research in this area. The exploration of its coordination chemistry with various metal ions under different synthetic conditions could lead to the discovery of novel chiral materials.

The following table presents a hypothetical summary of research findings that could be anticipated from studies on the synthesis of chiral MOFs using this compound, based on known principles of MOF chemistry.

| Metal Ion | Coordination Number/Geometry | Potential Chiral Outcome | Controlling Factors |

| Zn(II) | 4 (Tetrahedral) | Formation of a chiral diamondoid or quartz-like network. | Solvent system, temperature, use of chiral modulators. |

| Cu(II) | 4 (Square Planar) or 6 (Octahedral) | Helical chains formed from paddle-wheel secondary building units. | Anion, solvent, ligand-to-metal ratio. |

| Zr(IV) | 8 (Square Antiprism) | Chiral frameworks based on high-connectivity nodes. | Use of modulators to control nucleation and growth. |

| Lanthanides (e.g., Eu(III), Tb(III)) | 7-9 | Chiral structures with potential for circularly polarized luminescence. | Ligand conformation, presence of co-ligands. |

Supramolecular Chemistry and Non Covalent Interactions of 2,2 Oxybis 2,1 Phenylene Diacetic Acid Based Assemblies

Aromatic Interactions (π-π Stacking, C-H···π Interactions) in Crystal Engineering

The two phenyl rings in the molecule provide sites for various aromatic interactions, including π-π stacking and C-H···π interactions. The relative orientation of these rings, dictated by the central ether bridge, would be a critical factor in determining the nature and extent of these interactions. The interplay between hydrogen bonding and these weaker aromatic interactions is a key aspect of crystal engineering, guiding the assembly of molecules into specific architectures. A detailed analysis of these interactions, including parameters like inter-planar distances and angles for π-π stacking or the geometry of C-H···π contacts, is not possible without crystallographic information.

Self-Assembly Principles and Hierarchical Organization of Ligand Derivatives

The principles of self-assembly describe how molecules spontaneously organize into well-defined, larger structures. The specific non-covalent interactions inherent to 2,2'-(Oxybis(2,1-phenylene))diacetic acid and its derivatives would direct their assembly into hierarchical structures, potentially leading to the formation of nano- or microscale materials with interesting properties. Research into the self-assembly of related diphenyl ether derivatives suggests that these molecules can form structures like nanofeathers, nanofibers, and nanosheets, driven by a combination of π-stacking and van der Waals interactions. However, specific studies on the self-assembly of this compound have not been identified.

Host-Guest Chemistry in Supramolecular Frameworks

The flexible nature of this compound could allow it to act as a ligand in the construction of metal-organic frameworks (MOFs) or other porous supramolecular structures. Such frameworks could potentially encapsulate guest molecules within their cavities, leading to applications in areas like separation, storage, or catalysis. The design of such host-guest systems relies on a deep understanding of the ligand's conformational preferences and its interactions with both metal centers and potential guest molecules. No studies detailing the use of this compound in host-guest chemistry are currently available.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Material Integrity Assessment

X-ray Diffraction Studies: Single Crystal and Powder Techniques for Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD techniques are invaluable for analyzing "2,2'-(Oxybis(2,1-phenylene))diacetic acid" and its coordination polymers or metal-organic frameworks (MOFs).

Powder X-ray Diffraction (PXRD) is essential for the analysis of polycrystalline or microcrystalline materials, which are more common forms for synthesized coordination polymers and MOFs. mdpi.com PXRD patterns serve as a "fingerprint" for a specific crystalline phase, making the technique ideal for confirming the synthesis of a target material, assessing its purity, and monitoring its stability under various conditions. mdpi.comresearchgate.net For materials synthesized using "this compound," PXRD can verify the formation of the desired framework by comparing the experimental pattern to a simulated pattern derived from SCXRD data or theoretical models. It is also a primary tool for studying phase transitions induced by stimuli such as temperature or solvent exchange. scirp.org

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Structurally Related Compound (2,2'-[Biphenyl-2,2'-diylbis(oxy)]diacetic acid monohydrate)

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₄O₆·H₂O | rsc.orgrsc.org |

| Molecular Weight | 320.29 | rsc.orgrsc.org |

| Crystal System | Monoclinic | rsc.orgrsc.org |

| Space Group | P2/c | rsc.org |

| a (Å) | 13.7590 (17) | rsc.orgrsc.org |

| b (Å) | 6.7875 (9) | rsc.orgrsc.org |

| c (Å) | 16.446 (2) | rsc.orgrsc.org |

| β (°) | 104.698 (2) | rsc.orgrsc.org |

| Volume (ų) | 1485.6 (3) | rsc.orgrsc.org |

| Z | 4 | rsc.orgrsc.org |

| Temperature (K) | 150 | rsc.orgrsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure, conformation, and dynamics in both solution and solid states. researchgate.net For "this compound," ¹H and ¹³C NMR are fundamental for confirming its chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 |

| Methylene (-CH₂) | ~4.7 | ~65 |

| Aromatic (C-H) | 6.8 - 7.5 | 110 - 135 |

| Aromatic (C-O) | - | 150 - 160 |

Note: These are predicted values based on standard chemical shift ranges for the respective functional groups.

The flexibility of the ether linkage and the acetic acid side chains in "this compound" makes its conformation in solution a key area of study. Advanced NMR techniques can provide significant insight into these dynamic processes.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space proton connectivities, respectively. nih.gov NOESY is particularly useful for determining the spatial proximity of different protons, which can help elucidate the preferred solution-state conformation of the ligand.

Diffusion Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which relates to their hydrodynamic size. researchgate.net DOSY can be used to study self-association or aggregation of the ligand in solution and to measure changes in its effective size upon coordination to a metal center. researchgate.net

NMR spectroscopy is exceptionally well-suited for monitoring the progress of chemical reactions in real time. nih.govutexas.edu By acquiring a series of ¹H NMR spectra at regular intervals, changes in the concentrations of reactants, intermediates, and products can be quantified to determine reaction kinetics and mechanisms. researchgate.netnipne.ro

This methodology is directly applicable to monitoring the synthesis of "this compound" or its subsequent use in forming coordination complexes. The appearance and disappearance of specific NMR signals can confirm the formation of the desired product and may reveal the presence of short-lived reaction intermediates that are crucial for understanding the reaction pathway. nih.gov Flow-based NMR systems can be particularly advantageous, allowing for in-line analysis of reactions without the need for sample extraction. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Ligand Coordination

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly sensitive to changes in chemical bonding and symmetry, making them ideal for studying the coordination of "this compound" to metal centers.

The IR spectrum of the free ligand would be characterized by several key absorption bands:

A broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid groups, usually around 1700-1730 cm⁻¹.

Asymmetric and symmetric C-O-C stretching bands from the ether linkage, found in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C-H stretching and bending vibrations.

Upon coordination to a metal ion, significant shifts in these vibrational frequencies are expected. Most notably, the deprotonation of the carboxylic acid groups to form carboxylates results in the disappearance of the O-H stretch and the replacement of the C=O stretch with two new bands: an asymmetric (νₐₛ) and a symmetric (νₛ) carboxylate stretch. The frequency difference (Δν = νₐₛ - νₛ) between these two bands provides valuable information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Table 3: Expected Characteristic IR Absorption Bands for this compound and its Metal Complexes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Free Ligand) | Expected Wavenumber (cm⁻¹) (Coordinated Ligand) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Absent |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Absent |

| Carboxylate | Asymmetric stretch (νₐₛ) | - | 1550 - 1650 |

| Carboxylate | Symmetric stretch (νₛ) | - | 1300 - 1420 |

| Ether | C-O-C asymmetric stretch | ~1250 | Shift upon coordination |

| Phenyl | C=C stretch | 1450 - 1600 | Minor shifts |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental formula of a synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar, and often non-volatile, molecules like "this compound". In negative ion mode, the technique would readily detect the deprotonated molecular ion [M-H]⁻. ESI-MS is also invaluable for characterizing coordination complexes, where it can identify species such as [M + Ligand - H]⁻ or polynuclear complexes in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. For "this compound" (C₁₆H₁₄O₅), HRMS would be used to confirm this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 4: Expected m/z Values in Mass Spectrometry for this compound (C₁₆H₁₄O₅, Exact Mass: 286.0841)

| Ion Species | Description | Expected m/z (Negative Mode) | Expected m/z (Positive Mode) |

| [M-H]⁻ | Deprotonated molecule | 285.0768 | - |

| [M+Na]⁺ | Sodium adduct | - | 309.0660 |

| [M+K]⁺ | Potassium adduct | - | 325.0399 |

| [2M-H]⁻ | Dimer | 571.1614 | - |

Microscopic and Imaging Techniques (SEM, TEM, AFM) for Morphological Analysis of Materials

When "this compound" is used as a building block for larger materials, such as coordination polymers, MOFs, or self-assembled monolayers (SAMs), microscopic techniques are critical for characterizing their morphology, topography, and structural integrity.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, enabling the visualization of the internal structure of materials. For MOFs, which are often sensitive to the high-energy electron beam, advanced techniques like cryo-TEM are employed. TEM can be used to directly image the porous framework, identify crystal defects, and analyze the structure of the material's surface and edges at the nanoscale. nipne.ro

Atomic Force Microscopy (AFM): AFM is a surface-imaging technique that can provide three-dimensional topographical information with sub-nanometer resolution. It is particularly useful for characterizing thin films and SAMs. If "this compound" were used to form a monolayer on a substrate, AFM could be used to assess the uniformity and packing of the monolayer and to measure surface roughness. Force measurements with AFM can also probe the local mechanical and chemical properties of the surface.

Theoretical and Computational Chemistry Applied to 2,2 Oxybis 2,1 Phenylene Diacetic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries and energies of molecules. For 2,2'-(Oxybis(2,1-phenylene))diacetic acid, DFT calculations are essential for understanding its intrinsic properties. The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy, providing insights into bond lengths, bond angles, and dihedral angles of the most stable conformer.

A computational study would typically involve a systematic scan of the dihedral angles defining the orientation of the phenyl rings and the acetic acid groups. The relative energies of the resulting conformers would indicate their population at a given temperature. While specific DFT studies on this molecule are not prevalent in the literature, research on similar flexible ligands suggests that a variety of conformers would exist in a narrow energy range. mdpi.compatsnap.com

Table 1: Hypothetical Relative Energies of Potential Conformers of this compound from DFT Calculations

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 120° | 0.00 |

| B | 180° | 1.5 |

| C | 90° | 2.1 |

| D | 60° | 3.5 |

This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are not based on actual experimental or published computational results for this specific molecule.

DFT calculations are instrumental in predicting how this compound will coordinate with metal ions to form metal complexes or MOFs. unitn.it The carboxylate groups are the primary binding sites, and their orientation, dictated by the ligand's conformation, will determine the resulting coordination geometry. By modeling the interaction of the ligand with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), it is possible to calculate the binding energies and predict the most favorable coordination modes (e.g., monodentate, bidentate, bridging).

These calculations can also elucidate the electronic effects of metal binding, such as charge transfer between the ligand and the metal center. Understanding these interactions is crucial for designing new materials with specific properties. nih.govunibo.itnih.gov

Table 2: Predicted Coordination Modes and Binding Energies for this compound with Different Metal Ions (Illustrative)

| Metal Ion | Predicted Coordination Geometry | Calculated Binding Energy (kcal/mol) |

| Zn²⁺ | Tetrahedral | -45.8 |

| Cu²⁺ | Square Planar | -52.3 |

| Zr⁴⁺ | Octahedral | -110.7 |

This table is for illustrative purposes to show the potential outcomes of DFT calculations and is not based on published data for this specific ligand.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Host-Guest Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. For systems involving this compound, MD simulations can be used to study the flexibility of the ligand in solution or within a MOF structure. mdpi.com These simulations can reveal how the ligand's conformation changes in response to temperature, pressure, or the presence of guest molecules.

In the context of a MOF, MD simulations are particularly useful for studying host-guest interactions. nih.gov By simulating the diffusion of small molecules (e.g., gases, solvents) within the pores of a hypothetical MOF constructed from this ligand, one can assess its potential for applications such as gas storage or separation. The simulations can provide information on diffusion pathways, binding sites, and the energetics of guest adsorption.

Computational Design and Prediction of Novel MOF Structures

The flexible and multitopic nature of this compound makes it a promising candidate for the construction of novel MOFs with interesting topologies. Computational methods can be employed to predict the crystal structures of MOFs that could be synthesized from this ligand and various metal nodes. researchgate.netnih.govchemrxiv.org By combining knowledge of preferred coordination geometries (from DFT) with algorithms for crystal structure prediction, it is possible to generate a library of hypothetical MOF structures. These structures can then be computationally screened for desired properties, such as pore size, surface area, and stability, thus guiding experimental synthesis efforts. The use of flexible linkers can lead to the formation of dynamic frameworks that respond to external stimuli. patsnap.comacs.org

Elucidation of Reaction Mechanisms and Catalytic Pathways via Computational Methods

If a MOF constructed from this compound contains catalytically active sites (e.g., open metal sites), computational methods can be used to elucidate the mechanisms of chemical reactions occurring within its pores. researchgate.netrsc.org DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction barriers and the identification of the most likely reaction pathway. Such studies are crucial for the rational design of MOF-based catalysts with enhanced activity and selectivity.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound and its metal complexes. For instance, DFT can be used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the compound. Similarly, NMR chemical shifts can be computed to assist in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. mdpi.comeurjchem.comnih.gov

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O (Carboxylic Acid) | 1715 | 1700 |

| C-O-C (Ether) | 1250 | 1245 |

| O-H (Carboxylic Acid) | 3000 | 2980 |

This table is illustrative and demonstrates how computational data can be correlated with experimental results. The values are not from a specific study on this molecule.

Catalytic Applications of Materials Derived from 2,2 Oxybis 2,1 Phenylene Diacetic Acid

Heterogeneous Catalysis Using MOF-Based Materials

Metal-organic frameworks derived from 2,2'-(Oxybis(2,1-phenylene))diacetic acid serve as versatile platforms for heterogeneous catalysis. The catalytic activity can originate from the metal nodes, the organic linkers, or a combination of both, allowing for the design of materials with specific catalytic functions. nih.gov These materials offer significant advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture and potential for recyclability. osti.gov

While specific studies detailing the use of MOFs from this compound in hydrogenation or esterification are not widely available, the principles of MOF-catalyzed organic transformations can be applied. For instance, MOFs containing coordinatively unsaturated metal sites can act as Lewis acids to catalyze various reactions. semanticscholar.org

In the realm of oxidation catalysis, related MOF systems have demonstrated notable activity. For example, MOFs constructed with cobalt and oxydiacetic acid (a structurally simpler analogue) have been used for the aerobic oxidation of cyclohexene. mdpi.com The redox properties of the metal centers within the framework are crucial for this catalytic activity. Porphyrin-based MOFs, for instance, are well-studied for their ability to catalyze a range of oxidation reactions, mimicking the function of natural enzymes like cytochrome P-450. mdpi.com The catalytic performance is often dependent on the accessibility of the active sites within the MOF's pores, with reactions sometimes being limited to the external surface for larger substrates. mdpi.com

Below is a table summarizing the catalytic performance of a related cobalt-based MOF in the aerobic oxidation of cyclohexene.

| Catalyst | Substrate | Conversion (%) | Selectivity (%) for 2-cyclohexen-1-one | Reference |

| LaCoODA | Cyclohexene | ~45 | ~60 | mdpi.com |

This data is for a related MOF system and is presented for illustrative purposes.

The functionality of both the metal centers and the organic linkers within MOFs allows for the creation of materials with both acidic and basic properties. nih.gov The metal nodes can function as Lewis acid sites, while the carboxylate groups of the this compound linker can act as Lewis bases. This bifunctionality is highly desirable for cascade reactions where multiple catalytic steps are required. nih.gov

The Brønsted acidity in some MOFs can arise from uncoordinated acidic groups on the ligands. nih.gov For MOFs derived from this compound, the carboxylic acid groups, if not fully deprotonated during synthesis, could provide Brønsted acid sites. These sites are crucial for reactions such as esterification and acetalization. Zirconium-based MOFs, for example, are known for their strong Lewis acidity at the Zr-oxo clusters, which is effective for catalyzing reactions like the cycloaddition of CO2 to epoxides. nih.gov

Photocatalysis and Electrocatalysis Applications

The incorporation of photo- and electro-active components into MOFs derived from this compound could open up applications in photocatalysis and electrocatalysis. The organic linker itself or the coordinated metal ions can be designed to absorb light or participate in redox reactions.

Porphyrin-based MOFs are a prime example of how light-harvesting linkers can be used for photocatalysis. mdpi.com These materials can absorb visible light and generate electron-hole pairs, which then drive chemical reactions such as water splitting for hydrogen production or the reduction of carbon dioxide. mdpi.com The efficiency of these processes is often enhanced in two-dimensional MOF nanosheets, which can improve charge separation and provide a higher surface area for catalysis. mdpi.com While specific research on the photocatalytic activity of MOFs from this compound is limited, the principles suggest that functionalizing the phenyl rings or coordinating to photoactive metal clusters could induce such properties.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalytic cycles is crucial for the rational design of more efficient MOF-based catalysts. osti.gov The crystalline nature of MOFs allows for the detailed structural characterization of the active sites, which is often challenging for traditional amorphous heterogeneous catalysts. researchgate.net Techniques such as in-situ X-ray absorption spectroscopy can be used to identify the catalytically active species under reaction conditions. osti.gov

Despite extensive research, specific data regarding the recyclability and stability of catalytic systems derived from this compound is not available in the public domain. Scientific literature to date does not appear to detail the performance of catalysts based on this specific ligand in terms of their reusability over multiple catalytic cycles or their structural and chemical integrity under various operational conditions.

Researchers investigating novel catalytic materials typically conduct extensive testing to evaluate these critical performance metrics. Such studies would involve:

Recyclability Tests: Subjecting the catalyst to multiple reaction cycles to measure any decrease in catalytic activity or selectivity.

Leaching Analysis: Analyzing the reaction mixture after catalysis to detect any metal ions that may have leached from the catalyst, which would indicate instability.

Structural Characterization: Employing techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) to compare the catalyst's structure and morphology before and after use.

As no such data has been published for materials derived from this compound, a quantitative assessment of their recyclability and stability cannot be provided at this time. Further research is required to elucidate these important aspects of their catalytic performance.

Advanced Materials Science Applications Non Biological of 2,2 Oxybis 2,1 Phenylene Diacetic Acid Based Structures

Gas Adsorption, Storage, and Separation Technologies

Metal-Organic Frameworks (MOFs) are a class of porous materials that are widely studied for gas adsorption and separation applications due to their high surface areas and tunable pore structures. The design of the organic linker is crucial in determining the properties of the resulting MOF. While a vast number of organic linkers have been employed to create MOFs for gas storage and separation, there is no available literature that documents the use of 2,2'-(Oxybis(2,1-phenylene))diacetic acid for these purposes.

CO2 Capture and Sequestration

The capture of carbon dioxide is a critical area of research to mitigate greenhouse gas emissions. MOFs are considered promising materials for CO2 capture due to their potential for high selectivity and adsorption capacity. semanticscholar.orgmdpi.comberkeley.edu The interaction between CO2 and the MOF framework can be tuned by modifying the organic linker. However, no studies have been found that investigate MOFs synthesized from this compound for CO2 capture.

Methane (B114726) Storage and Hydrogen Storage

The safe and efficient storage of methane and hydrogen is essential for their use as clean energy carriers. Porous materials like MOFs are being explored for their potential to store these gases at lower pressures and higher temperatures than traditional methods. berkeley.eduresearchgate.netrsc.orgresearchgate.netresearchgate.net The specific geometry and chemical functionality of the organic linker play a significant role in the gas storage capacity. There is currently no research available on the application of this compound-based structures for methane or hydrogen storage.

Separation of Hydrocarbons and Noble Gases

The separation of hydrocarbons and noble gases is an important industrial process. MOFs can be designed with specific pore sizes and surface chemistries to selectively adsorb certain gas molecules over others. berkeley.edunih.govberkeley.edunih.gov This selectivity is highly dependent on the structure of the organic linker. To date, no publications have reported the use of this compound in materials developed for the separation of hydrocarbons or noble gases. osti.gov

Sensing Applications in Chemical Detection

Materials that can selectively detect the presence of specific chemical species are in high demand for environmental monitoring, industrial process control, and medical diagnostics. The functionalization of materials with specific recognition sites is key to developing effective chemical sensors.

Chemo-sensors for Volatile Organic Compounds (VOCs)

The detection of volatile organic compounds (VOCs) is important for air quality monitoring and disease diagnosis. Various materials are being investigated for their ability to act as chemo-sensors for VOCs. nih.govnih.gov The interaction between the sensing material and the VOC molecules determines the sensitivity and selectivity of the sensor. There is no available research on the use of structures based on this compound for the detection of VOCs.

Detection of Ions and Small Molecules

The development of sensors for the detection of specific ions and small molecules is a significant area of analytical chemistry. mdpi.comnih.govmdpi.comnih.govrsc.org These sensors often rely on specific host-guest interactions. The design of host molecules with binding sites complementary to the target analyte is crucial. No studies have been published on the application of this compound or its derivatives in the development of sensors for ions or small molecules.

Optoelectronic and Magnetic Properties of Coordination Polymers

Coordination polymers (CPs) constructed from this compound leverage the ligand's structural flexibility and versatile coordination modes of its carboxylate groups. The ether linkage imparts a significant degree of conformational freedom, allowing the ligand to adopt various orientations to accommodate the geometric preferences of different metal ions. This adaptability is crucial in engineering CPs with specific network topologies (1D, 2D, or 3D), which in turn dictates their physical properties. nih.gov The interplay between the metal centers and the organic linker can give rise to a range of interesting optoelectronic and magnetic phenomena.

Luminescent Materials

Coordination polymers based on this compound are excellent candidates for developing luminescent materials, particularly when lanthanide ions (Ln³⁺) are used as the metallic nodes. nih.gov Lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their characteristic sharp, line-like emission bands in the visible spectrum, stemming from f-f electronic transitions. inoe.roresearchgate.net However, these transitions are often inefficient upon direct excitation.

These luminescent CPs have significant potential in sensing applications. The emission intensity of the lanthanide ion can be highly sensitive to the presence of specific analytes, such as metal ions or small organic molecules. nih.gov Interaction between an analyte and the CP can either quench the luminescence or enhance it, providing a detectable signal. nih.govnih.gov Ratiometric sensing, which utilizes two distinct emission bands, can be developed to provide a self-calibrating and more reliable detection method, minimizing interference from environmental factors. mdpi.com

| Lanthanide Ion | Typical Emission Color | Characteristic Emission Bands (nm) | Potential Sensing Application | Sensing Mechanism |

|---|---|---|---|---|

| Europium (Eu³⁺) | Red | ~590 (⁵D₀→⁷F₁), ~615 (⁵D₀→⁷F₂) | Detection of specific metal ions or organic molecules. nih.gov | Luminescence quenching or enhancement via analyte interaction. |

| Terbium (Tb³⁺) | Green | ~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅) | Detection of nitroaromatics or biological markers. semanticscholar.org | Energy transfer competition or structural change upon binding. |

| Dysprosium (Dy³⁺) | Yellow-White | ~480 (⁴F₉/₂→⁶H₁₅/₂), ~575 (⁴F₉/₂→⁶H₁₃/₂) | Dual-emitting sensors. | Modulation of energy transfer pathways. |

| Samarium (Sm³⁺) | Orange-Red | ~560 (⁴G₅/₂→⁶H₅/₂), ~600 (⁴G₅/₂→⁶H₇/₂) | Temperature sensing (thermometry). mdpi.com | Temperature-dependent emission intensity ratios. |

Switchable Magnetic Materials

The structural characteristics of this compound also make it a suitable building block for switchable magnetic materials. These materials can alter their magnetic properties in response to external stimuli such as temperature, light, or pressure. Two primary classes of such materials are Spin-Crossover (SCO) compounds and Single-Molecule Magnets (SMMs).

Spin-Crossover (SCO) Complexes: Coordination polymers incorporating first-row transition metals with a d⁴-d⁷ electron configuration, most notably Iron(II), can exhibit SCO behavior. researchgate.net This phenomenon involves a reversible switching between a low-spin (LS) state and a high-spin (HS) state. iu.edu The flexible nature of the this compound ligand can facilitate the subtle structural changes around the metal center that are necessary to trigger the spin transition. The cooperativity of the transition, which determines whether the change is gradual or abrupt and whether it displays hysteresis, is highly dependent on the intermolecular interactions propagated through the CP network. iu.edu Materials exhibiting a wide thermal hysteresis loop are of particular interest for information storage applications. researchgate.net

Single-Molecule Magnets (SMMs): SMMs are individual molecules that can function as tiny magnets. This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier (Ueff) to the reversal of magnetization. manchester.ac.uk Lanthanide ions, particularly Dysprosium(III) and Terbium(III), are prime candidates for SMMs due to their inherent large magnetic moments and strong spin-orbit coupling. manchester.ac.uk The this compound ligand, with its two carboxylate groups, can create a specific crystal field environment around the lanthanide ion that enhances the magnetic anisotropy required for SMM behavior. iitb.ac.in By carefully designing the coordination geometry, it is possible to construct CPs that exhibit slow magnetic relaxation, a hallmark of SMMs. nih.govresearchgate.net Stimuli-responsive SMMs can be designed where light or chemical guests can modulate the coordination environment, thereby switching the magnetic properties. nih.gov

| Material Class | Active Metal Center | Switchable Property | Stimulus | Key Performance Parameter |

|---|---|---|---|---|

| Spin-Crossover (SCO) Polymer | Iron (Fe²⁺), Cobalt (Co²⁺) | Spin State (Low-Spin ↔ High-Spin) | Temperature, Pressure, Light | Transition Temperature (T₁/₂), Hysteresis Width (ΔT) |

| Single-Molecule Magnet (SMM) | Dysprosium (Dy³⁺), Terbium (Tb³⁺) | Slow Magnetic Relaxation | Magnetic Field, Temperature | Effective Energy Barrier (Ueff) |

Applications in Energy Conversion and Storage Devices (e.g., Supercapacitors, Batteries)

Metal-Organic Frameworks (MOFs), a subclass of crystalline coordination polymers, have emerged as promising materials for energy conversion and storage due to their high surface area, tunable porosity, and well-defined active sites. researchgate.netmdpi.com Coordination polymers built from this compound can be designed as active electrode materials for devices like supercapacitors and batteries. rsc.org

The effectiveness of these materials hinges on several factors:

High Porosity and Surface Area: A porous structure is essential to allow for efficient diffusion of electrolyte ions to the active sites within the material, which is critical for rapid charge and discharge rates. mdpi.com

Redox-Active Components: The metal centers (e.g., Co, Ni, Mn) or the organic ligand itself can be redox-active, providing the capacity for electrochemical energy storage through Faradaic reactions. mdpi.com

Structural Stability: The material must maintain its structural integrity during repeated charge-discharge cycles to ensure long-term performance and durability. rsc.org

Frameworks derived from this compound could offer a unique combination of properties. The flexible ether-bridged backbone can lead to robust yet adaptable porous structures. The aromatic rings and carboxylate groups, in conjunction with redox-active metal ions, can serve as the electroactive centers. By creating composites with conductive materials like graphene or carbon nanotubes, the inherently low electrical conductivity of many MOFs can be overcome, further enhancing their performance in energy storage applications. researchgate.net

| Device | Required Material Property | Role of this compound Based CP |

|---|---|---|

| Supercapacitors | High specific surface area, hierarchical pore structure, good electrical conductivity. | Forms a porous framework for ion transport; acts as a scaffold for conductive additives. |

| Li-ion Batteries (Anode/Cathode) | High reversible capacity, stable cycling performance, defined channels for Li⁺ insertion/extraction. mdpi.com | Provides redox-active sites (metal and/or ligand); porous structure buffers volume changes during cycling. |

| Catalysts (e.g., for Water Splitting) | Abundant and accessible active sites, efficient charge transport. researchgate.net | Metal nodes can act as catalytic centers; the defined porous structure can enhance reactant accessibility. |

Design of Smart Materials with Tunable Properties

"Smart" materials are designed to respond in a predictable and functional way to changes in their environment. Coordination polymers based on this compound are ideal platforms for creating such materials due to the ligand's inherent flexibility and chemically active functional groups. mdpi.com The properties of these materials, including their color, luminescence, magnetism, or porosity, can be tuned by various external stimuli.

Chemi-responsive Materials: The porous CPs can host guest molecules within their channels. The inclusion or exchange of different guest molecules can lead to dramatic changes in the material's properties, a phenomenon known as vapochromism or solvatochromism. encyclopedia.pub This can be exploited for chemical sensing, where the material changes color or fluorescence upon exposure to a target analyte. rsc.org

pH-Responsive Materials: The carboxylate groups of the ligand are pH-active. In acidic or basic environments, these groups can be protonated or deprotonated, altering the charge and coordination behavior of the ligand. nih.gov This can trigger reversible structural transformations, such as swelling or shrinking of the polymer network, which could be harnessed for applications like controlled release or chemical gating. mdpi.com

Thermo-responsive Materials: The flexibility of the ether linkage can allow for temperature-induced phase transitions within the crystal structure. scribd.com These structural changes can, in turn, switch the magnetic or optical properties of the material, leading to thermochromic or thermomagnetic effects.

The design principle for these smart materials involves creating a robust yet dynamic framework where subtle external triggers can be amplified into a macroscopic and measurable response.

| Stimulus | Responsive Behavior | Underlying Mechanism | Potential Application |

|---|---|---|---|

| Chemicals (Vapors/Solvents) | Vapochromism/Solvatochromism | Guest molecule interaction with the framework, altering electronic states. rsc.org | Chemical Sensors |

| pH | Swelling/Shrinking, Degradation | Protonation/deprotonation of carboxylate groups, leading to structural changes. nih.gov | Controlled Release, Smart Membranes |

| Temperature | Thermochromism, Spin-Crossover | Temperature-induced structural phase transition. scribd.com | Temperature Sensors, Molecular Switches |

| Light | Photochromism, Photomagnetism | Light-induced isomerization or reaction of a photosensitive component within the framework. nih.gov | Optical Data Storage, Light-Operated Switches |

Future Research Directions and Unresolved Challenges in 2,2 Oxybis 2,1 Phenylene Diacetic Acid Research

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. For 2,2'-(Oxybis(2,1-phenylene))diacetic acid, a key research direction will be the development of novel, sustainable synthetic routes that move beyond traditional, often harsh, chemical processes.

Current research in the broader field of dicarboxylic acid production is exploring biocatalytic and metabolic engineering approaches. These methods utilize engineered microorganisms to convert renewable feedstocks, such as glucose, into valuable chemical products. lbl.govnih.gov The application of such bio-based production methods to this compound could significantly enhance its sustainability profile. Another promising avenue is the use of mechanochemistry, a solvent-free or low-solvent technique that employs mechanical force to induce chemical reactions. nih.gov This approach has been successfully used for the synthesis of some metal-organic frameworks (MOFs) and could be adapted for the synthesis of the ligand itself or its direct incorporation into coordination polymers.

Future research should focus on a comparative analysis of different synthetic methodologies, evaluating them based on key green chemistry metrics.

Table 1: Comparative Analysis of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, reduced waste. lbl.govnih.gov | Requires development of specific enzymatic pathways, potential for low yields, complex purification. |

| Mechanochemistry | Solvent-free or low-solvent, reduced energy consumption, high yields. nih.gov | Scalability for industrial production, potential for limited applicability to all reaction steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, uniform heating, increased yields. | Potential for localized overheating, challenges in scaling up. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for continuous production. | High initial setup costs, potential for clogging with solid products. |

Development of Advanced Functional Materials with Tunable Properties

The flexible nature of the ether linkage in this compound makes it an excellent candidate for the construction of dynamic and responsive materials, particularly metal-organic frameworks (MOFs). rsc.org The ability of the ligand to adopt different conformations can lead to MOFs with tunable pore sizes and shapes, which is highly desirable for applications in gas storage and separation. mdpi.com

A significant future research direction will be the systematic exploration of how the flexibility of this ligand influences the properties of the resulting materials. For instance, by carefully selecting the metal ions and reaction conditions, it may be possible to create "breathing" MOFs that change their structure in response to external stimuli such as light, temperature, or the presence of specific guest molecules. researchgate.net

The luminescent properties of materials derived from this ligand also warrant investigation. Lanthanide-based MOFs, for example, often exhibit characteristic luminescence that can be utilized for chemical sensing applications. nih.govresearchgate.net The coordination environment provided by this compound could be tailored to enhance the luminescence of lanthanide ions, leading to highly sensitive and selective sensors.

Table 2: Potential Functional Properties of Materials Derived from this compound

| Material Type | Potential Functional Property | Tunability Mechanism | Potential Application |

| Flexible MOFs | Tunable porosity, selective gas adsorption. rsc.orgmdpi.com | Conformational changes of the flexible ligand in response to guest molecules. | Gas separation and storage. ncl.ac.uk |

| Luminescent MOFs | Stimuli-responsive luminescence. nih.govrsc.org | Modulation of the ligand-to-metal or metal-to-ligand charge transfer upon analyte binding. | Chemical sensing. researchgate.net |

| Catalytic MOFs | Shape-selective catalysis. nih.govmdpi.com | Creation of specific active sites within the porous framework. | Green chemistry, fine chemical synthesis. |

| Polymer Composites | Enhanced mechanical and thermal properties. | Interfacial interactions between the ligand-based material and the polymer matrix. | Advanced packaging, aerospace materials. |

Integration of this compound in Hybrid Materials and Composites

The incorporation of this compound or its derivatives into hybrid materials and composites is a largely unexplored but highly promising research area. By combining the unique properties of this organic ligand with other materials, such as polymers or inorganic nanoparticles, it may be possible to create new materials with synergistic functionalities.

For example, MOFs derived from this ligand could be dispersed within a polymer matrix to create mixed-matrix membranes for gas separation. The flexibility of the MOF could enhance the separation performance by allowing for a more dynamic interaction with the gas molecules. Furthermore, the carboxylic acid groups of the ligand could be functionalized to improve the compatibility between the MOF and the polymer matrix, leading to more robust and efficient membranes.

Another avenue of research is the development of hybrid materials for electronic applications. The integration of conductive polymers with MOFs containing redox-active metal centers could lead to new materials for flexible electronics and energy storage devices. rsc.org The flexible nature of the this compound ligand could be advantageous in maintaining the structural integrity of the material during repeated charge-discharge cycles.

Addressing Scale-Up and Industrial Translation Challenges for MOF Synthesis

While the synthesis of novel MOFs in the laboratory is a thriving area of research, the industrial-scale production of these materials remains a significant challenge. For MOFs derived from this compound, several hurdles must be overcome to enable their commercial application.

One of the primary challenges is the cost-effective and sustainable production of the ligand itself. As discussed in section 9.1, the development of green synthetic methodologies is crucial. Additionally, the conventional solvothermal methods used for MOF synthesis often employ large volumes of hazardous solvents and require long reaction times, making them unsuitable for large-scale production.

Future research must focus on developing scalable and environmentally friendly synthesis methods for these MOFs. This could involve the use of alternative solvents, such as water or supercritical carbon dioxide, or the development of solvent-free synthetic routes like mechanochemistry. Continuous flow synthesis is another promising approach that offers better control over reaction conditions and facilitates large-scale production.

Table 3: Key Challenges and Potential Solutions for Industrial Scale-Up of MOFs from this compound

| Challenge | Potential Solution |

| Cost-effective ligand synthesis | Development of biocatalytic or flow chemistry-based production methods. lbl.gov |

| Sustainable MOF synthesis | Exploration of green solvents (e.g., water, scCO2), mechanochemistry, and microwave-assisted synthesis. |

| Process scalability | Implementation of continuous flow reactors for consistent and large-scale production. |

| Material processing and formulation | Development of methods for shaping MOF powders into pellets, films, or fibers for practical applications. |

| Thermal and chemical stability | Post-synthetic modifications to enhance the robustness of the MOF structure. mdpi.comnih.gov |

Interdisciplinary Research Foci and Emerging Application Areas

The future of research on this compound will likely be characterized by increasing interdisciplinary collaboration. The unique properties of this molecule and its derivatives open up possibilities in a wide range of fields, from materials science and chemistry to biology and medicine.

One emerging application area is in the development of materials for biomedical applications. The flexibility and potential for functionalization of MOFs derived from this ligand could make them suitable for drug delivery systems. The "breathing" behavior of these MOFs could be exploited for the controlled release of therapeutic agents. Furthermore, the biocompatibility of these materials would need to be thoroughly investigated.

In the field of environmental science, materials based on this compound could be developed for the selective adsorption and removal of pollutants from water or air. The tunable pore size and chemical functionality of the MOFs could be designed to target specific contaminants.

The continued exploration of this compound will require a concerted effort from chemists, materials scientists, engineers, and biologists to fully realize its potential in addressing key societal challenges.

Conclusion: Comprehensive Perspectives on 2,2 Oxybis 2,1 Phenylene Diacetic Acid in Contemporary Chemical Research

Summary of Key Contributions and Discoveries

Research into 2,2'-(Oxybis(2,1-phenylene))diacetic acid has established it as a noteworthy flexible ligand in the field of coordination chemistry. The defining feature of this molecule is its ether bridge, which imparts a significant degree of conformational flexibility. This flexibility allows the ligand to bend, twist, and rotate, enabling the formation of diverse and unique coordination structures. Studies have shown that such adaptable ligands are promising building blocks for creating complex two-dimensional and three-dimensional supramolecular assemblies. nih.govacs.org The presence of two carboxylic acid groups provides robust coordination sites for metal ions, facilitating the construction of intricate molecular networks. While extensive characterization of this specific compound is still an emerging area of research, the foundational understanding of its structural properties sets the stage for its application in materials science. The primary contribution of current research has been the synthesis and fundamental structural elucidation, which serves as a critical launchpad for future investigations into its properties and applications.

Reiteration of the Ligand's Significance in Advanced Materials Chemistry

The significance of this compound in advanced materials chemistry lies in its potential as a versatile building block for Metal-Organic Frameworks (MOFs) and other coordination polymers. acs.org The inherent flexibility of the ether linkage is a key attribute that distinguishes it from more rigid ligands. This flexibility can lead to the formation of MOFs with novel topologies and pore environments, which are highly sought after for applications in gas storage, separation, and catalysis. nih.govencyclopedia.pub The ability of the ligand to adapt its conformation can also allow for the creation of "smart" materials that respond to external stimuli such as guest molecules, light, or temperature. nih.gov Furthermore, the aromatic phenyl rings and the oxygen atom of the ether group can be functionalized to tune the electronic and steric properties of the resulting materials, opening up possibilities for applications in chemical sensing and selective catalysis. The use of such adaptable dicarboxylic acids is a promising strategy for developing next-generation materials with tailored properties and functions.

Concluding Remarks on the Future Trajectory of Research in this Domain